1-Morpholin-4-ylcyclopentanecarbonitrile
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Overview
Description
1-Morpholin-4-ylcyclopentanecarbonitrile is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is a specialty product often used in proteomics research and pharmaceutical testing . This compound features a morpholine ring attached to a cyclopentane ring with a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Morpholin-4-ylcyclopentanecarbonitrile can be achieved through several synthetic routes. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Morpholin-4-ylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholin-4-ylcyclopentanecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions . The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules . These interactions contribute to the compound’s effects in different applications.
Comparison with Similar Compounds
1-Morpholin-4-ylcyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-Piperidin-4-ylcyclopentanecarbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Pyrrolidin-4-ylcyclopentanecarbonitrile: Contains a pyrrolidine ring instead of a morpholine ring.
1-Morpholin-4-ylcyclohexanecarbonitrile: Features a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDZUTOZLKTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586476 |
Source
|
Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62317-19-5 |
Source
|
Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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